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Compound Name: Aliskiren fumarate

Cat. No.: B192977 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between

Aliskiren, the first-in-class direct renin inhibitor, and its target, human renin. The elucidation of

this binding mechanism through structural biology and biophysical methods has been pivotal in

understanding its high affinity and specificity, offering a blueprint for rational drug design.

Introduction to Aliskiren and the Renin-Angiotensin-
Aldosterone System (RAAS)
Aliskiren is a potent, non-peptide, orally active inhibitor of human renin, approved for the

treatment of hypertension.[1] It targets the first and rate-limiting step in the Renin-Angiotensin-

Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and

fluid balance. Renin, an aspartic protease, cleaves angiotensinogen to form angiotensin I. This

is subsequently converted to the potent vasoconstrictor angiotensin II. By directly binding to the

active site of renin, Aliskiren prevents this initial conversion, leading to a reduction in

angiotensin I and II levels and subsequent blood pressure lowering.[2][3] The development of

Aliskiren was heavily guided by molecular modeling and X-ray crystallography studies.[3]

The Aliskiren-Renin Binding Interface
Structural studies, primarily the X-ray crystal structure of the Aliskiren-renin complex (PDB ID:

2V0Z), have provided a detailed atomic-level view of the binding interaction.[4][5] Aliskiren
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occupies the extended active site of renin, mimicking the transition state of the

angiotensinogen substrate.

The active site of renin is a deep cleft composed of several subsites (S sites) that

accommodate the amino acid residues of its substrate. Aliskiren binds across multiple

hydrophobic pockets, including S1, S1', S2', and S3.[2] A significant discovery from the crystal

structure was Aliskiren's interaction with a previously unrecognized, large, and distinct sub-

pocket that extends from the S3 site.[4] This pocket, termed the S3sp sub-pocket, is a key

determinant for the high binding affinity and specificity of Aliskiren, as this pocket is distinct to

renin and not present in other aspartic proteases like cathepsin D and pepsin.[1][4]

The high affinity of Aliskiren for renin is achieved through a network of hydrogen bonds and

hydrophobic interactions with key amino acid residues in the active site.

Hydrogen Bonding: Aliskiren acts as a transition state mimetic, forming crucial hydrogen

bonds with the catalytic dyad of renin, Asp32 and Asp215.[1] The central hydroxyl group of

Aliskiren is perfectly positioned to form hydrogen bonds with the carboxylate oxygen atoms

of Asp32.[2] Additional hydrogen bonds are formed between other moieties of the drug and

residues within the binding pocket, significantly contributing to its tight binding.[2]

Hydrophobic Interactions: The various lipophilic parts of the Aliskiren molecule engage in

extensive hydrophobic interactions with the nonpolar side chains of amino acids lining the

S1, S3, and S3sp pockets.[4][6]

The logical relationship of the RAAS pathway and Aliskiren's mechanism of action is visualized

below.
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X-Ray Crystallography Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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